molecular formula C6H5N3O4 B2471269 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid CAS No. 77168-76-4

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid

Cat. No.: B2471269
CAS No.: 77168-76-4
M. Wt: 183.123
InChI Key: DAOFEKDZTJAXDB-UHFFFAOYSA-N
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Description

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrazine ring core substituted with both a carboxylic acid and a carbamoyl group, a structure common in the development of bioactive molecules . While specific studies on this exact compound are limited, its structure is closely related to pyrazinoic acid, the active moiety of the first-line antituberculosis drug Pyrazinamide . Research on analogous pyrazine-2-carboxylic acids has shown that lipophilic modifications, such as the incorporation of carboxamide functionalities, can enhance antimycobacterial activity, suggesting potential research applications in developing new anti-infective agents . Furthermore, pyrazinecarboxylic acids are frequently investigated as key scaffolds and are known to act as chelating ligands in metal-organic chemistry, forming complexes with various metals like tin, ruthenium, and rhodium for catalytic and materials science applications . This combination of a hydroxypyrazine core with multiple hydrogen-bonding motifs makes it a versatile building block for drug discovery and chemical synthesis. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-carbamoyl-6-oxo-1H-pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOFEKDZTJAXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with various reagents. One common method includes the esterification of 3-hydroxypyrazine-2-carboxylic acid followed by amidation . The nitration of the pyrazine ring is then performed, followed by reduction of the nitro group in the presence of Raney nickel . This method allows for the efficient production of the target compound with minimal byproducts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized solvents and reaction conditions to ensure high purity and yield. The use of key intermediates, such as methyl 3-amino-6-bromopyrazine-2-carboxylate, is crucial for successful large-scale production .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. In a related pyrazine derivative, propyl esters were synthesized via refluxing propanol with catalytic H₂SO₄, yielding 35–85% ester products . For 3-carbamoyl-6-hydroxypyrazine-2-carboxylic acid, analogous esterification would likely follow:

Reaction Conditions

ReactantsCatalystSolventTemperatureYield
R-OH (e.g., propanol)H₂SO₄PropanolReflux58–98%

The resulting esters (e.g., propyl 3-carbamoyl-6-hydroxypyrazine-2-carboxylate) serve as lipophilic prodrugs, enhancing membrane permeability .

Amidation via Carboxylic Acid Activation

Direct amidation of the carboxylic acid group is achievable using boron-based reagents. For example, B(OCH₂CF₃)₃ facilitates coupling with amines under mild conditions (MeCN, 80°C) :

General Reaction

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid+R-NH2B(OCH2CF3)3Amide+H2O\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{B(OCH}_2\text{CF}_3\text{)}_3} \text{Amide} + \text{H}_2\text{O}

Key Observations

  • Equimolar acid and amine reactants avoid side reactions .

  • Racemization is minimal (<5%) in amino acid derivatives under optimized conditions .

Halogenation at the Hydroxyl Position

The hydroxyl group on the pyrazine ring undergoes electrophilic substitution. Bromination using Br₂ in acetonitrile yields 6-bromo derivatives, as demonstrated in structurally similar compounds :

Example Protocol

  • Suspend this compound in acetonitrile.

  • Add Br₂ dropwise at 0°C.

  • Stir for 2–4 hours to afford 6-bromo-3-carbamoylpyrazine-2-carboxylic acid (yield: ~75%) .

Hydrolysis of the Carbamoyl Group

The carbamoyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, treatment with concentrated H₂SO₄ at 50°C converts nitriles to carboxamides, suggesting similar reactivity for carbamoyl groups :

Mechanism

  • Protonation of the carbamoyl nitrogen.

  • Nucleophilic attack by water.

  • Deprotonation to yield 3,6-dihydroxypyrazine-2-carboxylic acid.

Decarboxylation Reactions

Heating the compound under basic conditions induces decarboxylation. In pyrazine analogs, decarboxylation at 100–150°C eliminates CO₂, forming 3-carbamoyl-6-hydroxypyrazine .

Conditions

  • Catalyst: Cu₂O or NaOH.

  • Solvent: Water or ethanol.

  • Yield: 60–80% .

Biological Activity and Functionalization

The compound’s antimycobacterial activity against Mycobacterium tuberculosis (MIC = 5 μM) is attributed to its ability to disrupt cell wall synthesis. Structural analogs with nitro or trifluoromethyl substituents show enhanced potency, guiding further derivatization strategies .

Crystallographic and Spectroscopic Data

  • IR Spectroscopy:

    • C=O (carboxylic acid): 1757–1701 cm⁻¹ .

    • C=O (carbamoyl): 1697–1611 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆):

    • Pyrazine protons: δ 8.99–8.86 ppm .

    • Carboxylic acid proton: δ 13.73–13.91 ppm (exchangeable with D₂O) .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid serves as a crucial building block for synthesizing various heterocyclic compounds. Its unique structural features allow for the development of complex molecules with potential applications in pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against certain pathogens, making it a candidate for further exploration in drug development.

Medicine

Ongoing research is focused on the compound's role as a pharmaceutical agent. Notably, it is being investigated for:

  • Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication by targeting viral RNA polymerase.
  • Potential Use in Anticancer Therapies: There is growing interest in its modulation of biological pathways relevant to cancer progression.

Case Studies

  • Antiviral Research: A study published in a peer-reviewed journal explored the interaction of this compound with viral RNA polymerase, demonstrating significant inhibition of viral replication in vitro .
  • Antimicrobial Activity: In another study, the compound was tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action .
  • Pharmaceutical Development: Researchers are currently evaluating this compound's efficacy in preclinical models for its potential use in treating viral infections and cancers .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, the compound is believed to inhibit viral replication by targeting viral RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby reducing the proliferation of the virus.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent patterns, synthesis pathways, and physicochemical properties.

Substituent-Driven Similarities and Differences

Key Compounds and Their Features:
Compound Name Substituents (Positions) Key Functional Groups Similarity Score* Notable Properties
3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid 3: -CONH₂; 6: -OH; 2: -COOH Carbamoyl, hydroxyl, carboxylic acid Reference High polarity, potential hydrogen bonding
3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid 3: -NH₂; 6: -Cl; 5: -OH; 2: -COOH Amino, chloro, hydroxyl, carboxylic acid 0.55–0.69 Enhanced electrophilicity due to -Cl
3-Amino-6-bromopyrazine-2-carboxamide 3: -NH₂; 6: -Br; 2: -CONH₂ Amino, bromo, carboxamide 0.69 Lower solubility in polar solvents
3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3: -Cl; 6: -CH₂CH₂OH; 2: -COOH Chloro, hydroxyethyl, carboxylic acid 0.95 Increased hydrophilicity from -CH₂CH₂OH

*Similarity scores derived from structural overlap analyses (Tanimoto coefficients) .

Functional Group Impact:
  • Carbamoyl (-CONH₂) vs. Amino (-NH₂): The carbamoyl group in the target compound enhances hydrogen-bonding capacity compared to the amino group in analogs like 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid. This may improve binding affinity in biological systems .
  • Hydroxyl (-OH) vs. Halogens (-Cl, -Br): The hydroxyl group at position 6 contributes to solubility in aqueous media, whereas chloro or bromo substituents (e.g., in 3-amino-6-chloro derivatives) increase electrophilicity, favoring nucleophilic substitution reactions .
  • Carboxylic Acid (-COOH) vs. Carboxamide (-CONH₂): The carboxylic acid group in the target compound offers higher acidity (pKa ~2–3) compared to carboxamide derivatives (pKa ~15–17), influencing ionization under physiological conditions .

Biological Activity

3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid (C6H5N3O4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data tables.

This compound can be synthesized through various methods, including the reaction of 3-aminopyrazine-2-carboxylic acid with specific reagents. Common synthetic routes involve amidation and esterification techniques, ensuring high purity and yield in industrial applications.

Chemical Structure

  • Molecular Formula : C6H5N3O4
  • Molecular Weight : 183.12 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus2010
P. aeruginosa1810

Antiviral Activity

The compound has also been studied for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by targeting viral RNA polymerase, similar to mechanisms observed in established antiviral drugs.

The biological activity of this compound is attributed to its structural features, which allow it to interact with specific molecular targets within pathogens:

  • Viral Replication Inhibition : The compound's ability to inhibit RNA polymerase suggests a potential role in antiviral therapies.
  • Bacterial Cell Wall Disruption : Its structural components may interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Antimicrobial Screening : A study conducted on multiple bacterial strains demonstrated the compound's broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
  • Antiviral Research : In a controlled laboratory setting, the compound was tested against influenza virus strains, showing promising results in reducing viral load in infected cell cultures.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, comparisons with similar compounds are essential.

Compound Activity Mechanism
FavipiravirAntiviralInhibits RNA-dependent RNA polymerase
OseltamivirAntiviralNeuraminidase inhibitor
3-Carbamoyl...Antimicrobial & AntiviralInhibits viral RNA polymerase; disrupts cell walls

Q & A

Q. What mechanistic insights explain contradictory spectral data in deuterated solvents?

  • Methodological Answer : Solvent-induced shifts in 1H^1H-NMR (e.g., DMSO-d6_6 vs. CD3_3OD) arise from hydrogen-bond disruption. For carbamoyl protons, use variable-temperature NMR (25–60°C) to observe exchange broadening. Assign ambiguous peaks via 1H^1H-15N^{15}N-HMBC correlations .

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